Structural characterization of 4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Structural characterization of 4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
An In-depth Technical Guide to the Structural Characterization of 4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive framework for the definitive structural characterization of 4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine (CAS No. 1323438-99-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] Pyrazole scaffolds are foundational in many pharmaceuticals, and the strategic incorporation of fluorine and furan moieties can significantly modulate a molecule's physicochemical and biological properties.[3][4] This document details an integrated analytical approach, combining advanced spectroscopic and crystallographic techniques. It is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale to ensure robust and unambiguous structural elucidation.
Introduction and Significance
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3][5] The specific analogue, 4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine, combines three key structural motifs:
-
The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its diverse biological activities.[6][7]
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The 5-Amino Group: Provides a key hydrogen bond donor and a site for further synthetic elaboration.[8][9]
-
The 4-Fluoro Substituent: The introduction of a fluorine atom can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[3]
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The 3-(Furan-2-yl) Group: A five-membered oxygen-containing aromatic ring that can participate in various intermolecular interactions.
Accurate and comprehensive structural characterization is the bedrock upon which all further development, including structure-activity relationship (SAR) studies and preclinical evaluation, is built.[1] This guide outlines the critical analytical techniques required to confirm the identity, purity, and three-dimensional structure of this molecule.
Integrated Characterization Workflow
A multi-technique approach is essential for a self-validating structural assignment. Spectroscopic methods provide information about the molecular formula and connectivity, while single-crystal X-ray diffraction offers definitive proof of the three-dimensional arrangement of atoms.
Caption: Integrated workflow for the structural characterization of the target compound.
Spectroscopic Characterization
Spectroscopic analysis provides the fundamental data to piece together the molecule's two-dimensional structure and confirm its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework and probing the environment of the fluorine atom.[10] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
Rationale for Multi-Nuclear Approach:
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¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Identifies all unique carbon environments.
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¹⁹F NMR: Crucial for fluorinated compounds, this technique offers high sensitivity and a wide chemical shift range, making it an excellent probe of the local electronic environment.[11]
-
2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for unambiguous assignment. They correlate connected nuclei (¹H-¹H in COSY, ¹H-¹³C in HSQC/HMBC), confirming the precise bonding arrangement and resolving any ambiguities from 1D spectra.
Predicted NMR Data Summary
| Technique | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |
| ¹H NMR | ~11-12 | Broad singlet, pyrazole N-H proton. |
| ~7.6 | Doublet of doublets, furan H5 proton. | |
| ~6.8 | Doublet of doublets, furan H3 proton. | |
| ~6.5 | Doublet of doublets, furan H4 proton. | |
| ~5.5-6.5 | Broad singlet (2H), amine (-NH₂) protons. | |
| ¹³C NMR | ~150-160 | C5 (attached to NH₂). |
| ~140-145 | C3 (attached to furan) and Furan C2, C5. | |
| ~120-130 | C4 (attached to F, split by C-F coupling). | |
| ~105-115 | Furan C3, C4. | |
| ¹⁹F NMR | ~ -150 to -170 | Singlet or multiplet depending on coupling to adjacent protons. The chemical shift is highly sensitive to the pyrazole ring environment.[11] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the compound's molecular weight and confirm its elemental formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
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Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the protonated molecular ion [M+H]⁺ without significant fragmentation.
-
Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation: Compare the measured exact mass of the [M+H]⁺ ion to the calculated theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental formula (C₇H₇FN₃O)⁺.
Expected Result:
-
Calculated Exact Mass for [C₇H₆FN₃O + H]⁺: 168.0573
-
Observed Mass: Should be within ± 0.0008 of the calculated value.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Key Characteristic Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3200 | N-H Stretching | Amine (-NH₂) and Pyrazole (N-H) |
| 3150 - 3100 | C-H Stretching | Aromatic (Furan & Pyrazole) |
| 1650 - 1580 | N-H Bending / C=N Stretching | Amine / Pyrazole Ring |
| 1580 - 1450 | C=C Stretching | Aromatic Rings |
| 1250 - 1000 | C-O-C Stretching / C-F Stretching | Furan Ring / Fluoro-substituent |
Crystallographic Characterization
While spectroscopy provides connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure.[13][14] It is the gold standard for determining bond lengths, angles, and intermolecular interactions that govern how the molecule behaves in the solid state.
Crystal Growth
Obtaining high-quality single crystals is often the most challenging step.[15] Screening multiple techniques is highly recommended.
Protocol: Slow Evaporation (Recommended Starting Point)
-
Solvent Selection: Identify a solvent (or solvent mixture) in which the compound is moderately soluble (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).
-
Preparation: Create a nearly saturated solution of the purified compound (a starting concentration of 10-20 mg/mL is typical).[15]
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, small vial. This removes dust and other particulates that can cause rapid, uncontrolled nucleation.
-
Setup: Cover the vial with a cap pierced with one or two small holes from a needle. This allows for slow, controlled evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth may take several days to weeks.
Caption: Experimental workflow for single-crystal growth via slow evaporation.
Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the molecular structure.
Key Structural Insights from X-ray Crystallography:
-
Unambiguous Connectivity: Confirms the bonding arrangement predicted by NMR.
-
Bond Lengths and Angles: Provides precise measurements for all bonds, revealing details such as the degree of aromaticity and potential strain.
-
Torsion Angles: Defines the relative orientation of the furan and pyrazole rings. A significant twist between the rings is possible.[16]
-
Intermolecular Interactions: Critically, it reveals the hydrogen bonding network. The amine and pyrazole N-H groups are strong hydrogen bond donors, and the pyrazole nitrogen, furan oxygen, and fluorine atom are potential acceptors. These interactions dictate the crystal packing.[16][17]
Conclusion
The structural characterization of 4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine requires a synergistic application of modern analytical techniques. Through the combined use of ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, and IR spectroscopy, the molecular formula and atomic connectivity can be confidently established. Ultimately, single-crystal X-ray diffraction provides the unequivocal three-dimensional structure, offering critical insights into its solid-state conformation and intermolecular interactions. This rigorous, multi-faceted approach ensures a self-validating and trustworthy characterization, providing the essential foundation for any subsequent research and development efforts.
References
-
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
-
J-Stage. (n.d.). Contribution of X-ray Crystallographic Analyses of Heterocyclic Compounds toward Organic Chemistry. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]
-
PMC. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
-
Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Retrieved from [Link]
- PMC - NIH. (n.d.). Crystal structures of (5RS)-(Z)-4-[5-(furan-2-yl). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4286821/
-
PMC. (n.d.). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
PMC. (n.d.). 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of (4Z)-4-{methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one. Retrieved from [Link]
-
Chemical Reviews. (2020, December 31). Fluorinated Pyrazoles: From Synthesis to Applications. Retrieved from [Link]
-
(n.d.). Fluorine NMR. Retrieved from [Link]
-
PMC. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
-
Semantic Scholar. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine | 1323438-99-8 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. visnav.in [visnav.in]
- 6. jocpr.com [jocpr.com]
- 7. Crystal structures of (5RS)-(Z)-4-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid and (5RS)-(Z)-4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. biophysics.org [biophysics.org]
- 12. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contribution of X-ray Crystallographic Analyses of Heterocyclic Compounds toward Organic Chemistry [jstage.jst.go.jp]
- 14. mkuniversity.ac.in [mkuniversity.ac.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
